molecular formula C16H20N2O2S2 B2555852 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 954599-95-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2555852
CAS No.: 954599-95-2
M. Wt: 336.47
InChI Key: BNXKYTGUWPGUSE-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic compound that features a unique combination of structural elements, including a dihydroisoquinoline moiety, a thiophene ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the thiophene ring: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling to attach the thiophene ring to the dihydroisoquinoline core.

    Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs or as a tool to study biological processes.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)methanesulfonamide: Lacks the thiophene ring, which may affect its reactivity and biological activity.

    N-(2-(thiophen-3-yl)ethyl)methanesulfonamide: Lacks the dihydroisoquinoline moiety, which may influence its chemical properties and applications.

Uniqueness

The presence of both the dihydroisoquinoline and thiophene rings in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide makes it unique. This combination of structural features can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-22(19,20)17-10-16(15-7-9-21-12-15)18-8-6-13-4-2-3-5-14(13)11-18/h2-5,7,9,12,16-17H,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXKYTGUWPGUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CSC=C1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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